molecular formula C25H17N3O B11509623 8-Benzoylamino-2,3'-biquinolyl

8-Benzoylamino-2,3'-biquinolyl

Cat. No.: B11509623
M. Wt: 375.4 g/mol
InChI Key: IKXGMFMSGIYWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2,3’-BIQUINOLIN]-8-YL}BENZAMIDE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2,3’-BIQUINOLIN]-8-YL}BENZAMIDE typically involves the condensation of 2,3’-biquinoline with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the amine group on the carbonyl carbon of benzoyl chloride. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N-{[2,3’-BIQUINOLIN]-8-YL}BENZAMIDE may involve more scalable and efficient methods such as microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and improve yields by providing uniform heating and enhancing reaction kinetics. This method is also more environmentally friendly as it often requires less solvent and energy.

Chemical Reactions Analysis

Types of Reactions

N-{[2,3’-BIQUINOLIN]-8-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[2,3’-BIQUINOLIN]-8-YL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-{[2,3’-BIQUINOLIN]-8-YL}BENZAMIDE involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, thereby inhibiting their function. The compound’s quinoline moiety allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes by binding to their active sites, leading to the inhibition of key metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with similar biological activities.

    2,3’-Biquinoline: The parent compound used in the synthesis of N-{[2,3’-BIQUINOLIN]-8-YL}BENZAMIDE.

    Benzamide: A simpler amide derivative with different biological properties.

Uniqueness

N-{[2,3’-BIQUINOLIN]-8-YL}BENZAMIDE is unique due to its dual quinoline structure, which imparts enhanced biological activity and specificity. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C25H17N3O

Molecular Weight

375.4 g/mol

IUPAC Name

N-(2-quinolin-3-ylquinolin-8-yl)benzamide

InChI

InChI=1S/C25H17N3O/c29-25(18-7-2-1-3-8-18)28-23-12-6-10-17-13-14-22(27-24(17)23)20-15-19-9-4-5-11-21(19)26-16-20/h1-16H,(H,28,29)

InChI Key

IKXGMFMSGIYWAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C4=CC5=CC=CC=C5N=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.